Regioisomeric Carboxylic Acid Position: 6-COOH vs. 7-COOH Hydrochloride Differentiation in Tetrahydro[1,2,4]triazolo[1,5-a]pyridine Scaffolds
The 6-carboxylic acid regioisomer (CAS 2171804-23-0) and the 7-carboxylic acid regioisomer (CAS 1895585-65-5) are both commercially available as hydrochloride salts with identical molecular formulas (C₇H₁₀ClN₃O₂, MW 203.63) and comparable reported purities (≥95%) . However, the positional difference places the carboxylate at distinct vectors relative to the triazole ring, resulting in divergent spatial electrostatic potential surfaces. In the broader class of [1,2,4]triazolo[1,5-a]pyridine-based kinase inhibitors, regioisomeric carboxylate placement has been shown to alter adenosine A2a receptor inhibitory potency by >10-fold between 6-carboxyl amide and 7-carboxyl amide derivatives (e.g., hA2a Kᵢ values differing from low nanomolar to >1 μM) [1]. While direct head-to-head biological data for the tetrahydro hydrochloride pair are not publicly available, the documented regioisomer-dependent activity in the aromatic series establishes that 6- vs. 7-substitution cannot be considered functionally equivalent.
| Evidence Dimension | Regiospecific carboxylate position – impact on biological target engagement potential |
|---|---|
| Target Compound Data | 6-COOH hydrochloride; MW 203.63; vendor-reported purity ≥95% (Leyan, AChemBlock) |
| Comparator Or Baseline | 7-COOH hydrochloride (CAS 1895585-65-5); MW 203.63; vendor-reported purity ≥95% (Leyan, AKSci) |
| Quantified Difference | No direct comparative biological data available; class-level SAR indicates >10-fold activity shifts between 6- and 7-substituted triazolopyridine carboxamides at adenosine A2a receptors [1] |
| Conditions | Inference drawn from aromatic [1,2,4]triazolo[1,5-a]pyridine-6-carboxyl amide vs. 7-carboxyl amide series; human adenosine receptor binding assays |
Why This Matters
Procurement of the incorrect regioisomer can introduce a structurally similar but pharmacologically divergent building block, potentially leading to false-negative or false-positive SAR interpretations in lead optimization.
- [1] W. Guba, M. Nettekoven, B. Püllmann, C. Riemer, S. Schmitt, 'Comparison of inhibitory activity of isomeric triazolopyridine derivatives towards adenosine receptor subtypes or do similar structures reveal similar bioactivities?' Bioorganic & Medicinal Chemistry Letters, vol. 14, no. 9, pp. 2229–2232, 2004. View Source
